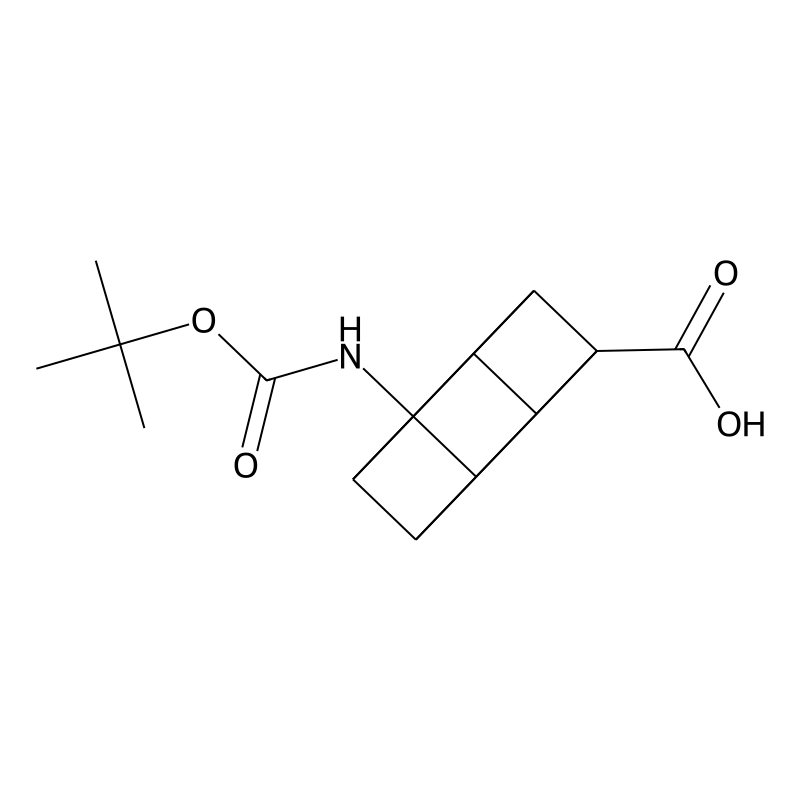

4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dipeptide Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: The compound is used in the synthesis of dipeptides. Dipeptides are a type of peptide made up of two amino acids. The synthesis of dipeptides is an important process in biochemistry, as these compounds play a crucial role in biological functions.

Proteomics Research

Scientific Field: Proteomics

Summary of the Application: The compound is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions.

4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid is a synthetic organic compound characterized by its unique cubane structure, which is a polycyclic hydrocarbon with a distinctive three-dimensional arrangement. Its molecular formula is C₁₄H₁₇NO₄, and it has a molecular weight of 263.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, alongside a carboxylic acid functional group. This structural configuration allows for its application in various fields, particularly in organic synthesis and biological research.

- Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride, yielding reduced cubane derivatives.

- Substitution: The Boc protecting group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under specific conditions.

These reactions are essential for modifying the compound and creating derivatives with varied properties and functionalities .

The synthesis of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid typically involves the following steps:

- Starting Material: The process often begins with cubane-1,4-dicarboxylic acid.

- Reaction with Tert-butyl Carbamate: The cubane derivative is reacted with tert-butyl carbamate under controlled conditions to introduce the Boc protecting group.

- Purification: The resulting product is purified through crystallization or chromatography to obtain the desired compound in high purity.

This method highlights the importance of protecting groups in organic synthesis, particularly in peptide synthesis and related applications .

4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxycarbonylcubanecarboxylic acid | Contains a methoxycarbonyl group instead of a Boc group | Lacks amino functionality |

| Cubane-1,4-dicarboxylic acid | Simpler structure with two carboxylic acid groups | No protecting group; serves as a precursor |

| 4-Aminocubane-1-carboxylic acid | Contains an amino group but no Boc protection | Less stable due to unprotected amino group |

The uniqueness of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid lies in its Boc-protected amino group, which enhances its stability and utility in peptide synthesis and proteomics research compared to other cubane derivatives .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant